molecular formula C11H19NO5 B2771475 Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate CAS No. 178200-66-3

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No.: B2771475
CAS No.: 178200-66-3
M. Wt: 245.275
InChI Key: NRUBCKVPNJDKJW-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and is often utilized as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Removal of the Boc group results in the formation of the free amine.

    Substitution: Formation of substituted esters or amides.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions at the keto and ester functionalities. Its use of the Boc protecting group provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUBCKVPNJDKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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